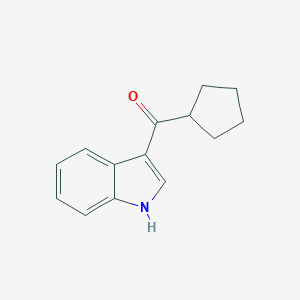

cyclopentyl(1H-indol-3-yl)methanone

Description

Structure

3D Structure

Propriétés

IUPAC Name |

cyclopentyl(1H-indol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c16-14(10-5-1-2-6-10)12-9-15-13-8-4-3-7-11(12)13/h3-4,7-10,15H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPOICAXLBSQRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80555402 | |

| Record name | Cyclopentyl(1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117954-38-8 | |

| Record name | Cyclopentyl(1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Cyclopentyl 1h Indol 3 Yl Methanone

Classical and Modern Synthetic Routes to Indole-3-yl Methanones

The construction of the indole-3-yl methanone (B1245722) core, central to the title compound, can be achieved through several strategic approaches. These range from classical electrophilic substitution reactions to modern catalytic C-H activation methods.

Direct Acylation Strategies for the Indole (B1671886) C-3 Position

The most direct method for synthesizing cyclopentyl(1H-indol-3-yl)methanone is the Friedel-Crafts acylation of indole. This electrophilic aromatic substitution reaction typically involves the treatment of indole with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst. The C-3 position of the indole ring is the most nucleophilic and, therefore, the most reactive site for electrophilic attack. nih.gov

Classical methods have employed a variety of Lewis acids to promote this transformation. Tin(IV) chloride (SnCl₄) is a common catalyst for this reaction. nih.gov Other developments include the use of zinc oxide (ZnO) in an ionic liquid, which provides a facile and regioselective method for acylation under mild conditions. researchgate.net A significant challenge in indole acylation is the potential for N-acylation or polyacylation. Protecting the indole nitrogen, for instance with a phenylsulfonyl group, can ensure exclusive C-3 acylation, with the protecting group being subsequently removed by base hydrolysis. researchgate.net

More contemporary approaches have focused on developing milder and more efficient catalytic systems. Ytterbium(III) triflate (Y(OTf)₃) has been shown to be an effective catalyst, particularly when used with microwave irradiation, which can significantly shorten reaction times. researchgate.net A key advancement is the use of photocatalysis in conjunction with N-heterocyclic carbene (NHC) catalysis. This dual catalytic system enables the 3-acylation of indoles via a radical cross-coupling mechanism under mild conditions, expanding the scope and functional group tolerance of the reaction. rsc.org

Convergent Synthesis Approaches Utilizing Indole and Cyclopentyl Precursors

Convergent syntheses build the final molecule by bringing together two or more complex fragments. The aforementioned Friedel-Crafts acylation is a prime example of a convergent strategy, directly coupling the indole nucleus with the cyclopentylcarbonyl moiety (as an acyl chloride). nih.govresearchgate.net

Another powerful convergent method is the Fischer indole synthesis. youtube.comnih.gov In this approach, a phenylhydrazine (B124118) is condensed with a ketone. To synthesize a precursor for cyclopentyl(1H-indol-3-yl)methanone, one could react a suitable phenylhydrazine with a β-dicarbonyl compound containing a cyclopentyl group, followed by cyclization. capes.gov.brresearchgate.net This method constructs the indole ring itself with the C-3 substituent already incorporated.

Reductive Friedel-Crafts alkylation offers a different convergent pathway. This reaction can be performed by reacting an indole with a cyclic ketone, such as cyclopentanone, in the presence of a Brønsted acid ionic liquid catalyst. This method proceeds without an external reductant and synthesizes C3-cycloalkylated indoles, which can then be oxidized to the target methanone. rsc.org

Catalytic Methods in the Formation of the Methanone Linkage

The choice of catalyst is crucial for the efficiency and regioselectivity of the formation of the methanone linkage in indole-3-yl ketones. A range of catalytic systems has been developed, spanning Lewis acids and transition metals.

For Friedel-Crafts type reactions, various Lewis acids have been successfully employed. While traditional catalysts like aluminum chloride (AlCl₃) are effective, they can lead to side reactions due to their strong acidity. researchgate.net Milder and more selective catalysts have been investigated, as summarized in the table below.

| Catalyst System | Acylating Agent | Conditions | Yield | Reference |

| SnCl₄ | Acyl Chlorides | DCM | Good | nih.gov |

| ZnO | Acyl Chlorides | Ionic Liquid | Good to High | researchgate.net |

| Y(OTf)₃ | Acid Anhydrides | Ionic Liquid, MW | High | researchgate.net |

| In(OTf)₃ | - | - | - | acs.org |

| Bi(OTf)₃ | α-bromoacetaldehyde acetals, ketones | - | - | acs.org |

Modern synthetic efforts have shifted towards transition metal-catalyzed C-H activation, which avoids the need for pre-functionalized starting materials like acyl chlorides. Palladium(II) catalysis, for example, can direct the C-H acylation of indoles. acs.orgnih.gov More recently, a dual catalytic system using an N-heterocyclic carbene (NHC) and a photocatalyst has been shown to catalyze the 3-acylation of indoles with aldehydes, proceeding through a radical coupling mechanism. rsc.org

Synthetic Strategies for Analogues and Derivatives of Cyclopentyl(1H-indol-3-yl)methanone

The synthesis of analogues and derivatives of cyclopentyl(1H-indol-3-yl)methanone allows for the systematic exploration of its chemical space. This is typically achieved by modifying either the cyclopentyl ring or the indole nucleus.

Systematic Modification of the Cyclopentyl Moiety

Modification of the cyclopentyl group is primarily achieved by employing different acylating agents during the synthesis. The Friedel-Crafts acylation or similar convergent strategies can be adapted by using various cycloalkanecarbonyl chlorides or their corresponding carboxylic acids/anhydrides. This allows for the synthesis of a series of analogues where the cyclopentyl ring is replaced by other cycloalkyl groups (e.g., cyclopropyl, cyclobutyl, cyclohexyl) or even more complex cyclic systems like indane. rsc.orgnih.gov

For instance, the synthesis of 3-(indanoyl)indoles has been reported, starting from the appropriate indanecarboxylic acid, which is converted to the acid chloride and then used in a Friedel-Crafts acylation of indole. nih.gov Similarly, the reductive Friedel-Crafts reaction can be performed with various cyclic ketones to produce indoles with different C-3 cycloalkyl substituents. rsc.org The Fischer indole synthesis also allows for variability, as different cyclic ketones can be condensed with phenylhydrazines to generate diverse 3-cycloalkylindoles. researchgate.net

Regioselective Functionalization of the Indole Nucleus (e.g., N-alkylation, Ring Substitutions)

The indole nucleus offers multiple sites for functionalization, including the indole nitrogen (N-1) and the carbon atoms of the pyrrole (B145914) and benzene (B151609) rings (C-2, C-4, C-5, C-6, C-7).

N-Alkylation: Alkylation of the indole nitrogen in 3-acylindoles is a common modification. Classical conditions often involve the use of a strong base like sodium hydride followed by an alkyl halide. However, achieving selectivity for N-alkylation over C-alkylation can be challenging. nih.gov Modern methods have focused on developing milder, catalytic approaches. Indium(III) triflate (In(OTf)₃) has been used to catalyze the N-alkylation of 2,3-disubstituted indoles with p-quinone methides, with the solvent playing a key role in directing the regioselectivity between C-6 and N-1 alkylation. nih.gov In THF, N-alkylation is favored as the kinetic product. Enantioselective N-alkylation of indoles can also be achieved using iridium catalysts with α-substituted allyl acetates, including those with cycloalkyl groups. mdpi.com

Ring Substitutions: Directing functional groups onto specific carbon atoms of the indole ring in the presence of a C-3 acyl group requires sophisticated regioselective strategies. The inherent reactivity of the indole ring often leads to substitution at the C-3 position, but with this site blocked by the cyclopentylmethanone group, other positions become accessible. chim.it

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for this purpose. chim.it

C-2 Position: In 3-acylindoles, the C-2 position can be functionalized. Catalyst-controlled systems, for example using an Iridium(III) catalyst, can selectively direct alkylation to the C-2 position. chemrxiv.orgnih.gov

C-4 Position: The C-4 position can be targeted using a directing group strategy. For example, Pd(II)-catalyzed C-H arylation of 3-acetylindoles can lead to C-4 arylation, sometimes accompanied by a subsequent migration of the acetyl group to the C-2 position. acs.orgnih.gov

C-5, C-6, and C-7 Positions: The benzene portion of the indole nucleus can also be functionalized. C-H alkylation at the C-6 position of 2,3-disubstituted indoles has been achieved using p-quinone methides in toluene, which favors the thermodynamically controlled product. nih.gov Synthesizing analogues with substituents like fluoro groups at the C-5 position, for example, cyclopentyl-(5-fluoro-1H-indol-3-yl)methanone, is typically achieved by starting with the appropriately substituted indole in a convergent synthesis. nih.gov The regioselectivity of cyclization reactions on 4-substituted indoles often favors the C-5 position over the C-3 position. beilstein-journals.org

The table below summarizes some of the catalytic methods for regioselective functionalization of the indole ring in 3-acylindoles or related structures.

| Target Position | Reaction Type | Catalyst System | Key Findings | Reference(s) |

| N-1 | Alkylation | In(OTf)₃ | Solvent-controlled regioselectivity (THF favors N-alkylation) | nih.gov |

| C-2 | Alkylation | Ir(III)/Ag(I) | Catalyst control directs functionalization to C-2 | chemrxiv.orgnih.gov |

| C-4 | Arylation | Pd(OAc)₂/AgOAc | Directing group strategy enables C-4 functionalization | acs.orgnih.gov |

| C-6 | Alkylation | In(OTf)₃ | Solvent-controlled regioselectivity (Toluene favors C-6) | nih.gov |

Isosteric and Bioisosteric Replacements within the Molecular Framework

The strategic replacement of specific atoms or groups within a molecule, known as isosteric and bioisosteric modification, is a cornerstone of medicinal chemistry aimed at optimizing a compound's physicochemical and pharmacological properties. While specific studies on isosteric and bioisosteric replacements for cyclopentyl(1H-indol-3-yl)methanone are not extensively documented, general principles of bioisosterism can be applied to its molecular scaffold, targeting the indole nucleus, the carbonyl linker, and the cyclopentyl moiety.

Indole Moiety Replacements: The indole ring is a privileged scaffold in medicinal chemistry. Bioisosteric replacement of the indole nucleus itself is a common strategy to modulate activity, selectivity, and pharmacokinetic profiles. nih.govpressbooks.pubresearchgate.netmasterorganicchemistry.com For instance, benzotriazole (B28993) has been investigated as a bioisostere for indole, where the replacement of the central atom of the five-membered ring with oxygen, sulfur, or selenium can influence the molecule's ability to form chalcogen bonds, thereby potentially affecting protein-ligand interactions. tohoku.ac.jp

Carbonyl Group Replacements: The ketone linker in cyclopentyl(1H-indol-3-yl)methanone is another potential site for modification. Amide bioisosteres, for example, are frequently employed to alter hydrogen bonding capabilities and metabolic stability. pressbooks.pub

Cyclopentyl Group Replacements: The cyclopentyl group can also be a target for isosteric and bioisosteric modifications to fine-tune properties such as lipophilicity and metabolic stability. Small aliphatic rings are often used as isosteres for other cyclic or acyclic groups. nih.gov For example, a cyclobutyl group is sometimes used as an isostere for a gem-dimethyl group. nih.gov In the context of cyclopentyl(1H-indol-3-yl)methanone, replacing the cyclopentyl ring with other cycloalkanes (e.g., cyclobutyl, cyclohexyl) or introducing heteroatoms (e.g., tetrahydrofuranyl, pyrrolidinyl) could significantly impact the compound's properties. Such changes can alter the steric profile and electronic distribution, which in turn can influence biological activity. The introduction of fluorine into a carbocyclic ring is a common strategy to block metabolism at a specific site. pressbooks.pub

The following table outlines potential isosteric and bioisosteric replacements for different parts of the cyclopentyl(1H-indol-3-yl)methanone molecule based on general principles in medicinal chemistry.

| Original Group | Potential Isosteric/Bioisosteric Replacement(s) | Rationale for Replacement |

| Indole | Benzotriazole, Azaindole, Benzimidazole | Modulate electronic properties, hydrogen bonding, and metabolic stability. nih.govpressbooks.pubresearchgate.netmasterorganicchemistry.comtohoku.ac.jp |

| Carbonyl (Ketone) | Amide, Ester, Sulfone | Alter hydrogen bonding capacity and metabolic pathways. pressbooks.pub |

| Cyclopentyl | Cyclobutyl, Cyclohexyl, Tetrahydrofuranyl, Pyrrolidinyl, Fluorinated Cyclopentyl | Modify lipophilicity, steric bulk, and metabolic stability. pressbooks.pubnih.gov |

Investigation of Reaction Mechanisms in Cyclopentyl(1H-indol-3-yl)methanone Synthesis

The primary synthetic route to cyclopentyl(1H-indol-3-yl)methanone is the Friedel-Crafts acylation of indole. This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the electron-rich indole ring. masterorganicchemistry.comikm.org.myorganic-chemistry.org The regioselectivity of this reaction is a key aspect, with the C3 position being the preferred site of acylation for unsubstituted indoles due to the higher electron density at this position. nih.gov

The generally accepted mechanism for the Friedel-Crafts acylation of indole with cyclopentanecarbonyl chloride in the presence of a Lewis acid, such as aluminum chloride (AlCl₃), proceeds through the following steps:

Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of the cyclopentanecarbonyl chloride, making the chlorine a better leaving group. This facilitates the departure of the chloride ion and the formation of a highly electrophilic acylium ion, which is resonance-stabilized. masterorganicchemistry.comorganic-chemistry.org

Electrophilic Attack: The electron-rich π-system of the indole ring, specifically at the C3 position, acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This attack disrupts the aromaticity of the pyrrole ring and forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

Deprotonation and Restoration of Aromaticity: A weak base, often the AlCl₄⁻ complex formed in the initial step, abstracts the proton from the C3 position of the indole ring. The electrons from the C-H bond then move to restore the aromaticity of the pyrrole ring, yielding the final product, cyclopentyl(1H-indol-3-yl)methanone, and regenerating the Lewis acid catalyst along with HCl. organic-chemistry.org

The choice of Lewis acid can be critical, especially when dealing with substituted indoles. For instance, studies on 5-substituted indoles have shown that the nature of the substituent (electron-donating or electron-withdrawing) can influence the choice of Lewis acid (e.g., SnCl₄, TiCl₄, or Et₂AlCl) to achieve optimal yields and regioselectivity. ikm.org.my For indoles with strong electron-donating groups, a milder Lewis acid like diethylaluminum chloride (Et₂AlCl) may be preferred to avoid decomposition and undesired side reactions. ikm.org.my

Metabolic Pathways and Biotransformation of Cyclopentyl 1h Indol 3 Yl Methanone in Vitro Models

Phase I Metabolic Pathway Identification (In Vitro)

Phase I metabolism of cyclopentyl(1H-indol-3-yl)methanone involves a series of oxidative reactions that introduce or expose functional groups, preparing the molecule for subsequent Phase II conjugation or excretion.

Hydroxylation is a prominent metabolic pathway for cyclopentyl(1H-indol-3-yl)methanone, occurring at various positions on the molecule, including the N-pentyl chain and potentially the indole (B1671886) ring. In vitro studies with human hepatocytes have identified several monohydroxylated metabolites.

Significant hydroxylation occurs on the N-pentyl side chain, leading to the formation of various positional isomers. Among the most frequently identified are the N-(2-hydroxypentyl), N-(4-hydroxypentyl), and N-(5-hydroxypentyl) metabolites cerilliant.commarshall.edu. The terminal N-(5-hydroxypentyl) metabolite is considered a primary urinary biomarker of UR-144 exposure cerilliant.com. In addition to monohydroxylation, dihydroxylation and trihydroxylation of the molecule have also been observed in in vitro models researchgate.net.

| Metabolite Class | Specific Metabolites Identified (In Vitro) | Location of Modification |

| Monohydroxylated | N-(2-hydroxypentyl)-UR-144 | N-pentyl chain |

| N-(4-hydroxypentyl)-UR-144 | N-pentyl chain | |

| N-(5-hydroxypentyl)-UR-144 | N-pentyl chain | |

| 5-hydroxy-UR-144 | Indole Ring | |

| Dihydroxylated | Dihydroxy-UR-144 | Multiple locations possible |

| Trihydroxylated | Trihydroxy-UR-144 | Multiple locations possible |

Further oxidation of the hydroxylated metabolites is a key transformation pathway. The primary alcohol formed from hydroxylation at the terminal position of the pentyl chain can be further oxidized to an aldehyde and subsequently to a carboxylic acid.

The N-pentanoic acid metabolite of UR-144 is a major product of this oxidative pathway and is frequently detected in metabolic studies mdpi.comnih.gov. This carboxylation significantly increases the polarity of the molecule, facilitating its elimination. Additionally, the formation of ketone metabolites has been reported, indicating oxidation of secondary alcohol groups on the pentyl chain researchgate.netuts.edu.au.

| Transformation | Resulting Metabolite | Precursor Metabolite (Likely) |

| Carboxylation | UR-144 N-pentanoic acid | N-(5-hydroxypentyl)-UR-144 |

| Carbonyl Formation | Ketone metabolites of UR-144 | Secondary alcohol metabolites (e.g., N-(2-, 3-, or 4-hydroxypentyl)-UR-144) |

N-dealkylation, the cleavage of the N-pentyl side chain from the indole ring, has been identified as a metabolic pathway for UR-144 in some in vitro systems, such as Cunninghamella elegans researchgate.netd-nb.info. This process results in the formation of a metabolite lacking the pentyl group. While observed, it is generally considered a less prominent pathway compared to hydroxylation and carboxylation in human-based in vitro models.

Current in vitro metabolic studies of cyclopentyl(1H-indol-3-yl)methanone have not specifically detailed the hydration of unsaturated metabolites as a primary biotransformation pathway. The main focus has been on oxidative and conjugative reactions.

Phase II Metabolic Pathway Identification (In Vitro)

Phase II metabolism involves the conjugation of Phase I metabolites with endogenous molecules to further increase their water solubility and facilitate their excretion from the body.

Glucuronidation is a significant Phase II metabolic pathway for cyclopentyl(1H-indol-3-yl)methanone. The hydroxylated metabolites formed during Phase I are conjugated with glucuronic acid. Studies utilizing human hepatocytes have confirmed the formation of glucuronides of the hydroxylated metabolites nih.govresearchgate.net. The N-(5-hydroxypentyl) β-D-glucuronide is a specifically mentioned Phase II metabolite marshall.eduuts.edu.au. The formation of these glucuronide conjugates is a critical step in the detoxification and elimination of UR-144.

| Conjugation Reaction | Parent Metabolite | Resulting Conjugate |

| Glucuronidation | Hydroxylated UR-144 metabolites | Hydroxy-UR-144 glucuronides |

| Glucuronidation | N-(5-hydroxypentyl)-UR-144 | N-(5-hydroxypentyl) β-D-glucuronide |

In Vitro Metabolic Profile of Cyclopentyl(1H-indol-3-yl)methanone Remains Uncharacterized in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and publications, detailed in vitro metabolic studies specifically investigating the biotransformation of the chemical compound cyclopentyl(1H-indol-3-yl)methanone are not publicly available. Therefore, a specific article detailing its metabolic pathways and the enzymatic systems responsible, as requested, cannot be generated at this time.

While the metabolism of numerous synthetic cannabinoids sharing the indol-3-ylmethanone core structure has been documented, this information cannot be accurately extrapolated to cyclopentyl(1H-indol-3-yl)methanone. The biotransformation of a compound is highly dependent on its unique chemical structure, and even minor differences in substituents can lead to significant variations in metabolic fate.

General metabolic pathways for many synthetic cannabinoids often involve a series of Phase I and Phase II reactions. Phase I metabolism typically includes oxidation, hydroxylation, and hydrolysis, primarily catalyzed by cytochrome P450 (CYP) enzymes. mdpi.com Common sites of hydroxylation include the alkyl chains and aromatic rings of the molecule. mdpi.com Following Phase I reactions, the resulting metabolites can undergo Phase II conjugation, such as glucuronidation by uridine 5'-diphospho-glucuronosyltransferases (UGTs), to increase their water solubility and facilitate excretion. researchgate.net

In vitro models are crucial for elucidating these metabolic pathways. Human liver microsomes (HLMs) and cryopreserved human hepatocytes are frequently employed as they contain a rich complement of drug-metabolizing enzymes, including CYPs and UGTs. d-nb.infowada-ama.org These systems allow researchers to identify the primary metabolites and the specific enzyme isoforms involved in their formation.

However, without specific studies on cyclopentyl(1H-indol-3-yl)methanone, any discussion of its metabolic pathways, the formation of sulfate and other conjugates, the specific roles of CYP isoforms, flavin-containing monooxygenases (FMOs), or UGTs, and findings from HLM or hepatocyte incubations would be speculative. Scientifically accurate and detailed information, including data tables on metabolites and enzyme kinetics, can only be derived from dedicated experimental investigation of the compound .

At present, the scientific community has not published research that would provide the necessary data to construct the requested detailed article on the in vitro metabolism of cyclopentyl(1H-indol-3-yl)methanone.

Development and Application of In Vitro Metabolic Models

Non-Mammalian Biotransformation Models (e.g., Fungal Strains like Cunninghamella elegans)

Direct studies on the in vitro metabolic pathways and biotransformation of cyclopentyl(1H-indol-3-yl)methanone in non-mammalian models are not extensively documented in current scientific literature. However, the use of microbial systems, particularly the filamentous fungus Cunninghamella elegans, has been well-established as a valuable and cost-effective in vitro model for predicting the mammalian metabolism of a wide array of xenobiotics, including structurally related synthetic cannabinoids. frontiersin.org This fungus possesses a diverse enzymatic system, including cytochrome P450 monooxygenases, capable of producing metabolites that often show a strong correlation with those formed in human liver microsomes and observed in in vivo human studies. researchgate.netoup.com

Given the structural similarities to other synthetic cannabinoids, the metabolic fate of cyclopentyl(1H-indol-3-yl)methanone in C. elegans can be inferred from studies on analogous compounds like JWH-018, JWH-073, and AM-2201. nih.govuts.edu.au Research on these compounds demonstrates that C. elegans is proficient in mediating a variety of phase I metabolic reactions. nih.gov

Detailed investigations into the biotransformation of JWH-018 by C. elegans have revealed several key metabolic pathways. The primary reactions involve oxidative transformations at various positions on the molecule. These include:

Hydroxylation: This is a predominant metabolic route, with the fungus catalyzing the addition of hydroxyl groups to both the alkyl chain (pentyl side chain in the case of JWH-018) and the aromatic ring systems (naphthoyl and indole rings). uts.edu.au Monohydroxylation and dihydroxylation are common, leading to a multitude of hydroxylated metabolites. nih.gov

Carboxylation: Oxidation of the terminal methyl group of the alkyl side chain results in the formation of a carboxylic acid metabolite. For instance, JWH-018 is metabolized to JWH-018 N-pentanoic acid. uts.edu.au

Dihydrodiol Formation: The fungus can also produce dihydrodiol metabolites, indicating the involvement of epoxide hydrolase activity following an initial epoxidation of an aromatic ring. nih.gov

Ketone Formation: Oxidation of a secondary alcohol can lead to the formation of a ketone metabolite. nih.gov

Dehydrogenation: The formation of double bonds through the removal of hydrogen atoms is another observed biotransformation. nih.gov

Studies comparing the metabolites produced by C. elegans with those found in human urine and liver microsome assays show significant overlap, particularly for phase I metabolites. uts.edu.aujefferson.edu For example, major human metabolites of JWH-018, such as the N-(5-hydroxypentyl) and N-pentanoic acid derivatives, are also produced by C. elegans. uts.edu.au This congruence underscores the utility of this fungal model in predicting the metabolic pathways of new synthetic cannabinoids for which human data is not yet available. While C. elegans is highly effective at simulating phase I metabolism, its capacity for phase II conjugation reactions, such as glucuronidation, is reported to be less extensive compared to mammalian systems. nih.gov

The metabolic transformations of JWH-018 by Cunninghamella elegans are summarized in the table below, showcasing the variety of metabolites generated in this model system.

| Metabolic Transformation | Resulting Metabolite(s) |

|---|---|

| Monohydroxylation | Hydroxylated metabolites on the N-alkyl chain, indole ring, or naphthyl ring |

| Dihydroxylation | Dihydroxylated metabolites on various parts of the parent molecule |

| Carboxylation | N-pentanoic acid metabolite |

| Dehydrogenation | Metabolites with a double bond introduced |

| Ketone Formation | Metabolite with a ketone group formed |

| Dihydrodiol Formation | Dihydrodiol metabolites on the aromatic rings |

| N-dealkylation with Dihydrodiol Formation | A combination of N-dealkylation and dihydrodiol formation |

Advanced Analytical Methodologies for Characterization and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Ion Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of novel psychoactive substances like cyclopentyl(1H-indol-3-yl)methanone. It provides highly accurate mass measurements, which are fundamental for determining the elemental composition of the parent compound and its metabolites. researchgate.netnih.gov This level of precision allows for the differentiation between compounds with the same nominal mass but different molecular formulas. nih.gov

The accurate mass data obtained from HRMS, often with a mass accuracy of less than 3 ppm, is instrumental in proposing potential molecular formulas for unknown compounds. nih.gov This is a critical first step in the identification process. Furthermore, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and ion cyclotron resonance mass spectrometers, offer varying degrees of mass accuracy, with ion cyclotron resonance being the most precise. nih.gov

Fragment ion analysis, typically performed using tandem mass spectrometry (MS/MS), provides further structural information. By inducing fragmentation of the protonated molecule, a characteristic fragmentation pattern is generated. researchgate.net This "fingerprint" can be used to elucidate the structure of the molecule and to identify its metabolites, which often retain core structural features of the parent compound.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the separation and identification of drug metabolites in complex biological matrices. researchgate.netnih.gov This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. In the context of cyclopentyl(1H-indol-3-yl)methanone, LC-MS/MS is employed to separate the parent compound from its various metabolites present in samples such as urine, blood, and liver microsome incubates. researchgate.netnih.govnih.gov

The process begins with the chromatographic separation of the compounds in the mixture. Following separation, the analytes are ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. The first stage of mass analysis (MS1) selects the protonated molecules of the parent drug and its potential metabolites. These selected ions are then subjected to collision-induced dissociation (CID), which breaks them into smaller fragment ions. The second stage of mass analysis (MS2) separates and detects these fragment ions, generating a unique fragmentation spectrum for each compound.

Studies on related synthetic cannabinoids have demonstrated the effectiveness of LC-MS/MS in identifying a range of metabolic products, including hydroxylated, carboxylated, and glucuronidated derivatives. researchgate.netnih.gov For instance, the metabolism of similar compounds has been shown to involve mono-, di-, and trihydroxylation, as well as carboxylation and subsequent conjugation. nih.gov The identification of these metabolites is crucial for understanding the biotransformation pathways of the parent compound.

Table 1: Putative Metabolites of Indole-Containing Compounds Identified by LC-MS/MS

| Metabolite Type | Biotransformation |

| Monohydroxylated | Addition of one hydroxyl group |

| Dihydroxylated | Addition of two hydroxyl groups |

| Carboxylated | Oxidation to a carboxylic acid |

| Carboxylated and Hydroxylated | Combination of oxidation and hydroxylation |

| Glucuronidated | Conjugation with glucuronic acid |

This table is illustrative and based on metabolic pathways of similar indole-containing synthetic cannabinoids.

Gas chromatography-mass spectrometry (GC-MS) is a valuable analytical tool for the analysis of volatile and semi-volatile compounds. bham.ac.uknih.gov In the context of cyclopentyl(1H-indol-3-yl)methanone, GC-MS can be utilized to analyze potential volatile degradation products or impurities. The sample is vaporized and separated based on its components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented. bham.ac.uk

The resulting mass spectrum provides a fragmentation pattern that can be compared to spectral libraries for identification. nih.gov For novel compounds not present in libraries, the fragmentation pattern can be interpreted to deduce the structure of the analyte. GC-MS analysis is particularly useful for identifying thermally labile compounds that may degrade in the high temperatures of the GC inlet. researchgate.net In some cases, derivatization may be employed to increase the volatility and thermal stability of analytes.

Table 2: Common Fragment Ions in GC-MS Analysis of Indole (B1671886) Derivatives

| m/z Value | Putative Fragment Structure |

| 117 | Indole moiety |

| 144 | Indole-3-carbonyl moiety |

| Varies | Fragments related to the cyclopentyl group and its cleavages |

This table presents hypothetical common fragments for indole-containing compounds and is for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation of Parent Compound and Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including cyclopentyl(1H-indol-3-yl)methanone and its metabolites. researchgate.netemerypharma.comscielo.org.za Unlike mass spectrometry, which provides information about the mass-to-charge ratio and fragmentation, NMR provides detailed information about the chemical environment and connectivity of individual atoms within a molecule. emerypharma.com This allows for the unambiguous determination of the complete chemical structure.

The identification of a new synthetic cannabinoid, for example, was achieved through a combination of techniques including one-dimensional and two-dimensional NMR spectroscopy. researchgate.net This highlights the critical role of NMR in confirming the structure of novel compounds. For metabolites, which are often isolated in small quantities, NMR can be challenging but provides the most definitive structural information.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed for complete structural characterization. emerypharma.com

¹H NMR (Proton NMR): This is often the first NMR experiment performed and provides information about the number of different types of protons in a molecule, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration). emerypharma.com

¹³C NMR (Carbon NMR): This experiment provides information about the different types of carbon atoms in a molecule. The chemical shift of each carbon signal indicates its chemical environment (e.g., aromatic, aliphatic, carbonyl). researchgate.net

2D NMR Techniques: These experiments provide information about the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.comsdsu.edu It is used to identify spin systems within a molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond correlations). epfl.chcolumbia.edu It is invaluable for assigning carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by multiple bonds (typically two or three bonds). epfl.chcolumbia.edu It is crucial for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons).

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Cyclopentyl(1H-indol-3-yl)methanone

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Indole NH | 10.0 - 12.0 | - |

| Indole Aromatic CH | 7.0 - 8.5 | 110 - 140 |

| Cyclopentyl CH | 1.5 - 4.0 | 25 - 55 |

| Carbonyl C=O | - | 190 - 200 |

This table provides estimated chemical shift ranges based on general principles of NMR spectroscopy and data for similar structures.

Chromatographic Separation Techniques (HPLC, UPLC) for Purity Assessment and Isolation

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for both the assessment of purity and the isolation of cyclopentyl(1H-indol-3-yl)methanone and its metabolites. nih.govresearchgate.net These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Purity assessment is a critical step in the characterization of any chemical compound. HPLC and UPLC, often coupled with a UV detector, can be used to determine the percentage purity of a sample by separating the main compound from any impurities. The area of the peak corresponding to the main compound relative to the total area of all peaks gives an indication of its purity.

For the isolation of metabolites, which are often present in low concentrations in complex biological matrices, preparative HPLC is frequently employed. This technique uses larger columns and higher flow rates than analytical HPLC to isolate sufficient quantities of the metabolites for further structural analysis by techniques like NMR. UPLC, with its use of smaller particles in the stationary phase, offers higher resolution and faster analysis times compared to traditional HPLC. nih.gov

Table 4: Comparison of HPLC and UPLC for Compound Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

| Particle Size | 3-5 µm | <2 µm |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Shorter |

| System Pressure | Lower | Higher |

| Solvent Consumption | Higher | Lower |

Future Research Directions and Potential Applications of Cyclopentyl 1h Indol 3 Yl Methanone Scaffolds

Design and Synthesis of Highly Selective Pharmacological Probes Based on the Indole-3-yl Methanone (B1245722) Core

The indole-3-yl methanone core is a versatile template for designing highly selective pharmacological probes to investigate complex biological systems, such as the endocannabinoid system. The development of selective ligands for cannabinoid receptors (CB1 and CB2) is of significant interest for therapeutic applications and for understanding their physiological roles.

Future research should focus on the rational design of analogs of cyclopentyl(1H-indol-3-yl)methanone to create probes with high affinity and selectivity for specific receptor subtypes. For instance, structure-activity relationship (SAR) studies on related 3-(indanoyl)indoles have demonstrated that modifications to the indole (B1671886) core can significantly impact selectivity for the CB2 receptor over the CB1 receptor. nih.gov The introduction of a methyl group at the C2 position of the indole, for example, has been shown to enhance CB2 selectivity. nih.gov Similarly, strategic substitutions on the cyclopentyl ring could be explored to optimize receptor binding and functional activity, potentially leading to the discovery of potent and selective agonists, antagonists, or allosteric modulators.

The synthesis of these novel probes will require robust chemical strategies. The general approach often involves a Friedel-Crafts acylation of the indole with an appropriate acid chloride, followed by modifications such as N-alkylation of the indole ring. nih.gov By systematically varying the substituents on both the indole and cyclopentyl moieties, libraries of compounds can be generated and screened for their pharmacological properties. These probes would be invaluable tools for dissecting the roles of their target receptors in health and disease.

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The advancement of synthetic organic chemistry offers new avenues for the efficient and sustainable production of cyclopentyl(1H-indol-3-yl)methanone and its derivatives. Traditional methods for indole synthesis can sometimes be harsh, require multiple steps, and generate significant waste. openmedicinalchemistryjournal.comresearchgate.net Modern synthetic strategies are increasingly focused on green chemistry principles, such as atom economy, the use of environmentally benign solvents, and catalyst efficiency. openmedicinalchemistryjournal.comresearchgate.net

Future research in this area should aim to develop novel synthetic routes that are not only high-yielding but also minimize environmental impact. Multicomponent reactions (MCRs), for example, offer a powerful approach to building molecular complexity in a single step from simple starting materials, thereby reducing the number of synthetic operations and the amount of waste generated. rsc.orgresearchgate.net Other promising green methodologies that could be applied to the synthesis of this scaffold include:

Microwave-assisted synthesis: This technique can significantly accelerate reaction times and improve yields compared to conventional heating. researchgate.net

Use of green solvents: Employing water or ionic liquids as reaction media can replace hazardous organic solvents. openmedicinalchemistryjournal.com

Catalyst-free conditions: The development of reactions that proceed efficiently without the need for a catalyst simplifies purification and reduces costs. openmedicinalchemistryjournal.com

Biocatalysis: The use of enzymes to catalyze specific reactions can offer high selectivity under mild conditions. nih.gov

By embracing these modern synthetic approaches, the production of cyclopentyl(1H-indol-3-yl)methanone and related compounds can become more cost-effective and environmentally responsible, facilitating their availability for further research and potential applications.

Table 1: Modern Synthetic Methodologies for Indole Derivatives

| Methodology | Description | Potential Advantages for Cyclopentyl(1H-indol-3-yl)methanone Synthesis |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step to form the product. rsc.orgresearchgate.net | Increased efficiency, reduced waste, and rapid generation of diverse derivatives. |

| Microwave-Assisted Synthesis | Utilizes microwave radiation to heat reactions. researchgate.net | Faster reaction times, higher yields, and improved reaction control. |

| Green Solvents | Employs environmentally friendly solvents like water or ionic liquids. openmedicinalchemistryjournal.com | Reduced toxicity and environmental impact compared to traditional organic solvents. |

| Catalyst-Free Synthesis | Reactions proceed without the need for a catalyst. openmedicinalchemistryjournal.com | Simplified purification, lower cost, and avoidance of toxic metal catalysts. |

| Biocatalysis | Utilizes enzymes to catalyze chemical transformations. nih.gov | High selectivity, mild reaction conditions, and environmentally friendly. |

Exploration of Undiscovered Biological Activities through High-Throughput Screening and Phenotypic Assays

While the indole-3-yl methanone scaffold is known for its interaction with cannabinoid receptors, its full biological activity profile remains largely unexplored. High-throughput screening (HTS) and phenotypic assays provide powerful platforms to systematically evaluate the effects of cyclopentyl(1H-indol-3-yl)methanone and its analogs across a wide range of biological targets and cellular processes. researchgate.netmdpi.comacs.org

HTS allows for the rapid testing of large libraries of compounds against specific molecular targets, such as enzymes or receptors, to identify "hits" with desired activity. semanticscholar.orgnih.gov This approach could uncover novel interactions of the cyclopentyl(1H-indol-3-yl)methanone scaffold with targets beyond the endocannabinoid system. Given the diverse biological activities reported for other indole derivatives, including anticancer, anti-inflammatory, and antimicrobial effects, it is plausible that this scaffold may possess a broader therapeutic potential. nih.govnih.govrsc.org

Phenotypic screening, on the other hand, assesses the effects of compounds on whole cells or organisms without a preconceived target. mdpi.comacs.org This approach is particularly valuable for identifying compounds that modulate complex biological pathways or produce a desired physiological outcome. For example, screening cyclopentyl(1H-indol-3-yl)methanone derivatives for their ability to inhibit cancer cell proliferation, reduce inflammatory responses in cell models, or inhibit the growth of pathogenic microbes could lead to the discovery of novel therapeutic leads.

Table 2: Potential Screening Approaches for Cyclopentyl(1H-indol-3-yl)methanone

| Screening Approach | Description | Potential Applications |

| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds against specific molecular targets. researchgate.netsemanticscholar.org | Discovery of novel enzyme inhibitors, receptor modulators, or protein-protein interaction disruptors. |

| Phenotypic Assays | Evaluation of compound effects on the observable characteristics (phenotype) of cells or organisms. mdpi.comacs.org | Identification of compounds with anticancer, anti-inflammatory, antimicrobial, or neuroprotective properties. |

| Reporter Gene Assays | Use of a reporter gene (e.g., luciferase) to monitor the activation or inhibition of a specific signaling pathway. researchgate.net | Elucidation of the mechanism of action and identification of pathway-specific modulators. |

Contribution to the Broader Understanding of Structure-Metabolism Relationships in Indole Derivatives

Understanding how a compound is metabolized in the body is crucial for its development as a therapeutic agent. The study of the metabolic fate of cyclopentyl(1H-indol-3-yl)methanone can provide valuable insights into the structure-metabolism relationships (SMRs) of the broader class of indole-3-yl methanone derivatives.

Many synthetic cannabinoids that share this core structure undergo extensive metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. nih.govmdpi.com Common metabolic pathways include hydroxylation of the alkyl and indole moieties, as well as carboxylation. nih.gov The specific CYP isoforms involved, such as CYP2C9 and CYP1A2, have been identified for some analogs. nih.govmdpi.com

By investigating the metabolism of cyclopentyl(1H-indol-3-yl)methanone, researchers can determine how the cyclopentyl group influences the metabolic profile compared to other alkyl or aryl substituents. This research would involve incubating the compound with human liver microsomes or recombinant CYP enzymes and identifying the resulting metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). mdpi.comnih.gov Furthermore, determining the biological activity of these metabolites is essential, as they may retain, have altered, or lose the activity of the parent compound. nih.gov

A thorough understanding of the SMRs for this class of compounds will enable the design of future analogs with improved metabolic stability, reduced formation of toxic metabolites, and optimized pharmacokinetic properties, which are all critical for the development of safe and effective drugs.

Table 3: Key Aspects of Structure-Metabolism Relationship Studies

| Aspect | Description | Relevance to Cyclopentyl(1H-indol-3-yl)methanone |

| Identification of Metabolites | Characterizing the chemical structures of the products formed after metabolic transformation. | To determine the primary sites of metabolic attack on the cyclopentyl and indole moieties. |

| CYP Enzyme Phenotyping | Identifying the specific cytochrome P450 isoforms responsible for the metabolism of the compound. nih.govmdpi.com | To predict potential drug-drug interactions and inter-individual variability in metabolism. |

| Metabolic Stability | Measuring the rate at which the compound is metabolized. nih.gov | To assess the compound's likely half-life in the body and guide the design of more stable analogs. |

| Bioactivity of Metabolites | Evaluating the pharmacological activity of the major metabolites. nih.gov | To understand the overall pharmacological effect after administration and identify any active or toxic byproducts. |

Q & A

Q. What synthetic routes are reported for cyclopentyl(1H-indol-3-yl)methanone, and how can reaction yields be optimized?

Synthesis typically involves Friedel-Crafts acylation of indole derivatives with cyclopentyl carbonyl electrophiles. Key steps include:

- Indole activation : Use Lewis acids (e.g., AlCl₃) to facilitate electrophilic substitution at the indole C3 position .

- Carbonyl coupling : Cyclopentyl carbonyl chloride reacts with indole under inert conditions (e.g., dry dichloromethane, N₂ atmosphere) .

- Yield optimization : Control stoichiometry (1:1.2 indole:carbonyl chloride), monitor reaction progress via TLC, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the compound characterized spectroscopically, and what key spectral markers confirm its structure?

- IR spectroscopy : A strong carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ confirms the methanone group .

- ¹H NMR : Look for indole protons (δ 7.1–7.8 ppm, multiplet), cyclopentyl protons (δ 1.5–2.5 ppm, multiplet), and absence of NH stretch (if N-substituted) .

- GC-MS : Molecular ion peak at m/z corresponding to the molecular weight (e.g., ~241 for C₁₄H₁₅NO) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- LogP calculation : Use software like ChemAxon or ACD/Labs to estimate hydrophobicity (e.g., XlogP ~5.4 for analogs ).

- Metabolic stability : Predict cytochrome P450 interactions via docking studies (e.g., CYP3A4/2D6 binding sites) .

- ADME profiling : Combine molecular dynamics simulations with in vitro assays (e.g., Caco-2 permeability) to assess absorption .

Q. What crystallographic methods resolve structural ambiguities in cyclopentyl(1H-indol-3-yl)methanone derivatives?

- Single-crystal X-ray diffraction : Use SHELXL for refinement, ensuring data-to-parameter ratios >10:1 to avoid overfitting .

- Twinned data handling : For challenging crystals (e.g., high mosaicity), apply twin-law matrices in SHELXTL .

- Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H⋯π bonds) .

Q. How can researchers resolve contradictions in reported bioactivity data for indole-based methanones?

- Assay standardization : Compare IC₅₀ values using consistent cell lines (e.g., HEK-293 for receptor binding) and controls .

- Structural analogs : Test fluorinated derivatives (e.g., 5-fluoro-UR-144 ) to assess electronic effects on activity.

- Data reconciliation : Apply meta-analysis tools (e.g., RevMan) to aggregate results from disparate studies .

Q. What legal and regulatory considerations apply to studying cyclopentyl(1H-indol-3-yl)methanone analogs?

- Scheduling status : Some analogs (e.g., UR-144, XLR-11) are Schedule I hallucinogens; obtain DEA licenses for handling .

- Compliance documentation : Maintain detailed synthesis records and purity certificates for audits .

Methodological Tables

Q. Table 1. Key Spectral Data for Cyclopentyl(1H-Indol-3-yl)methanone

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 241.3 g/mol | |

| ¹H NMR (CDCl₃) | δ 7.6 (indole H-2), δ 2.1 (cyclopentyl) | |

| IR (C=O) | 1687 cm⁻¹ | |

| GC-MS (m/z) | 241 (M⁺) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.